
N-(1-Cyanocyclopentyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclopentyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide, commonly known as DNTB, is a chemical compound that has gained attention in scientific research due to its potential use in drug development. DNTB is a thiazole derivative that has exhibited promising results in preclinical studies for the treatment of various diseases.
作用機序
The mechanism of action of DNTB is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, DNTB has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In neurodegenerative disorder research, DNTB has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress. In cardiovascular disease research, DNTB has been shown to activate the soluble guanylate cyclase pathway, which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects
DNTB has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, DNTB has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative disorder research, DNTB has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease research, DNTB has been shown to have vasodilatory effects and reduce blood pressure.
実験室実験の利点と制限
The advantages of using DNTB in lab experiments include its high potency, low toxicity, and ease of synthesis. However, the limitations of using DNTB in lab experiments include its limited solubility in water and its instability in aqueous solutions.
将来の方向性
For the research on DNTB include the development of more stable analogs, the investigation of its potential use in combination therapy, and the exploration of its mechanism of action in more detail. Additionally, further preclinical studies are needed to assess the safety and efficacy of DNTB in vivo before it can be considered for clinical trials.
In conclusion, DNTB is a thiazole derivative that has shown promising results in preclinical studies for the treatment of various diseases. Its potential use in drug development has been attributed to its high potency, low toxicity, and ease of synthesis. However, further research is needed to fully understand its mechanism of action and assess its safety and efficacy in vivo.
合成法
The synthesis of DNTB involves the reaction of 3,5-difluoroaniline, cyclopentanone, and thiourea in the presence of acetic acid and concentrated hydrochloric acid. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization and subsequent thioamide formation. The final product is obtained after purification by recrystallization.
科学的研究の応用
DNTB has been studied extensively for its potential use in drug development. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, DNTB has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorder research, DNTB has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease research, DNTB has been shown to have vasodilatory effects and reduce blood pressure.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4OS/c17-10-5-11(18)7-12(6-10)20-15-21-13(8-24-15)14(23)22-16(9-19)3-1-2-4-16/h5-8H,1-4H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVBHSKOKQVZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CSC(=N2)NC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




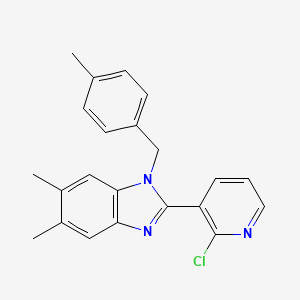
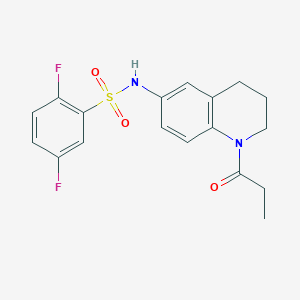
![3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline](/img/no-structure.png)
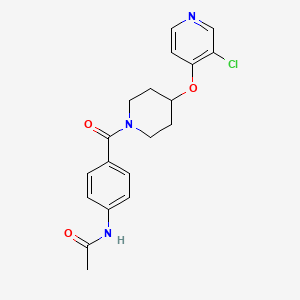
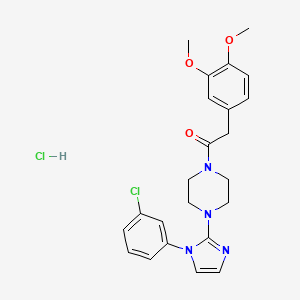
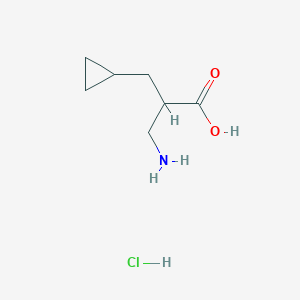
![2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane](/img/structure/B2922061.png)
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922063.png)
![(2E)-1-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2922064.png)
![(1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2922065.png)
![2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloroquinazolin-4(3H)-one](/img/structure/B2922067.png)